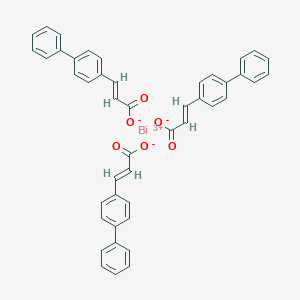
Bismuth 3-(4-biphenylyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desirudin is a recombinant form of hirudin, a naturally occurring anticoagulant found in the salivary glands of the medicinal leech, Hirudo medicinalis. It is a direct, highly selective thrombin inhibitor, which means it binds to and inactivates thrombin, a key enzyme in the blood coagulation process. Desirudin is primarily used to prevent deep vein thrombosis in patients undergoing hip replacement surgery .
Preparation Methods
Desirudin is synthesized using recombinant DNA technology. The production involves the use of a yeast vector to express the desirudin gene. The process includes the following steps :
Gene Cloning: The gene encoding desirudin is cloned into a yeast expression vector.
Fermentation: The yeast cells are cultured in a fermentation medium, where they express and secrete desirudin.
Purification: The desirudin is purified from the fermentation broth using chromatographic techniques.
Lyophilization: The purified desirudin is lyophilized (freeze-dried) to produce a stable powder form.
Industrial production methods have evolved to improve yield and reduce degradation during fermentation and purification. The current method involves optimizing fermentation conditions and using advanced purification techniques to ensure high purity and stability of the final product .
Chemical Reactions Analysis
Desirudin, being a peptide, primarily undergoes reactions typical of proteins and peptides. These include:
Oxidation: Desirudin can undergo oxidation, particularly at methionine and cysteine residues. Oxidizing agents such as hydrogen peroxide can be used in these reactions.
Reduction: Reduction reactions can break disulfide bridges in desirudin, using reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Amino acid residues in desirudin can be substituted through site-directed mutagenesis to study structure-function relationships.
The major products formed from these reactions depend on the specific residues involved and the conditions used. For example, oxidation of methionine residues can lead to methionine sulfoxide formation .
Scientific Research Applications
Desirudin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Desirudin is used as a model protein to study protein folding, stability, and interactions.
Biology: It serves as a tool to investigate the mechanisms of blood coagulation and thrombin inhibition.
Medicine: Desirudin is used clinically to prevent deep vein thrombosis and pulmonary embolism in patients undergoing major orthopedic surgeries. .
Mechanism of Action
Desirudin exerts its effects by directly inhibiting thrombin. It binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a crucial step in blood clot formation. This inhibition also prevents the activation of coagulation factors V, VII, and XIII, and thrombin-induced platelet aggregation. The binding of desirudin to thrombin is highly selective and reversible, leading to a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) .
Comparison with Similar Compounds
Desirudin is similar to other direct thrombin inhibitors such as lepirudin, bivalirudin, and argatroban. it has unique features that distinguish it from these compounds:
Lepirudin: Like desirudin, lepirudin is a recombinant form of hirudin. The primary difference lies in the amino acid sequence at the amino terminal.
Bivalirudin: Bivalirudin is a synthetic peptide that also inhibits thrombin.
Argatroban: Argatroban is a small molecule direct thrombin inhibitor. It is used primarily for patients with heparin-induced thrombocytopenia.
These comparisons highlight the unique properties of desirudin, such as its high selectivity for thrombin and its suitability for subcutaneous administration, making it a valuable anticoagulant in specific clinical scenarios .
Properties
CAS No. |
12040-48-1 |
|---|---|
Molecular Formula |
C45H33BiO6 |
Molecular Weight |
878.7 g/mol |
IUPAC Name |
bismuth;(E)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/3C15H12O2.Bi/c3*16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13;/h3*1-11H,(H,16,17);/q;;;+3/p-3/b3*11-8+; |
InChI Key |
LAFSZQISGAMVDC-ODUKAAFYSA-K |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].[Bi+3] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















